N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline
Description
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline is a fluorinated aniline derivative featuring a 2-fluoro-5-methoxy-substituted aromatic ring and a branched 2,2-dimethylpropyl (neopentyl) amine side chain.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)8-14-11-7-9(15-4)5-6-10(11)13/h5-7,14H,8H2,1-4H3 |
InChI Key |
PXYHXMNDZAGUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline typically involves the reaction of 2-fluoro-5-methoxyaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted anilines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular features of N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline and related compounds from the evidence:
Electronic and Steric Effects
- In contrast, employs a difluoromethoxy group, which amplifies electron withdrawal and may enhance metabolic stability . Methoxy vs. Difluoromethoxy: The 5-methoxy group in the target compound donates electrons via resonance, counterbalancing the fluorine’s withdrawal. This balance is absent in , where difluoromethoxy dominates electronic properties.
- Comparatively, uses a phenylpropoxy-ethyl chain, favoring hydrophobic interactions but increasing molecular weight (442.58 vs. 224.30) .
Solubility and Reactivity Predictions
- Hydrophobicity: The target compound’s neopentyl group and ’s phenylpropoxy chain suggest low aqueous solubility, whereas ’s aminomethyl group may improve water solubility via hydrogen bonding .
- Reactivity : The absence of reactive groups (e.g., free amines in ) in the target compound implies greater stability under standard conditions. ’s difluoromethoxy group may confer resistance to oxidative degradation .
Research Implications and Gaps
While the evidence lacks direct studies on the target compound, structural analogs highlight trends:
- Medicinal Chemistry : Compounds like and demonstrate the importance of fluorine and heterocycles in optimizing drug-like properties (e.g., bioavailability, target binding). The target’s neopentyl group could be explored for similar optimization.
Biological Activity
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound this compound features a unique structure that includes a fluorine atom and a methoxy group attached to an aniline base. This structure is significant as the presence of fluorine can enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoro-5-methoxyaniline with a suitable alkylating agent to introduce the 2,2-dimethylpropyl group. The synthesis pathway is crucial for obtaining high yields and purity necessary for biological testing.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays using RAW264.7 macrophage cells demonstrated that this compound significantly inhibited the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. The results indicated an inhibition rate of approximately 49.70% at a concentration of 6.0 µM, suggesting its potential as an anti-inflammatory agent .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound exhibits selective antiproliferative activity, with IC50 values in the low micromolar range against certain leukemia cell lines . This suggests potential applications in cancer therapy, particularly in targeting resistant cancer cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The inhibition of NO production points towards modulation of signaling pathways associated with inflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activities and mechanisms of action of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
